BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 5-Methylquinolin-
4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Methylquinolin-4-ol

Cat. No.: B3029962

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylquinolin-4-ol

Introduction

5-Methylquinolin-4-ol is a heterocyclic aromatic compound built upon the quinoline scaffold.
This bicyclic system, consisting of a benzene ring fused to a pyridine ring, is a privileged
structure in medicinal chemistry and drug discovery.[1][2] Quinoline derivatives exhibit a vast
array of biological activities, including anticancer, antimicrobial, and anti-inflammatory
properties.[3][4] The specific substitution pattern and physicochemical properties of these
derivatives are critical determinants of their therapeutic potential.

This guide provides a comprehensive examination of the core physicochemical properties of 5-
Methylquinolin-4-ol. Understanding these characteristics—such as its tautomeric nature, pKa,
solubility, and spectroscopic profile—is fundamental for researchers in organic synthesis,
medicinal chemistry, and drug development. These properties govern the molecule's behavior
in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)
profile, as well as its interaction with molecular targets. A crucial aspect of 4-hydroxyquinolines
is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form, a
phenomenon that profoundly impacts their chemical and biological identity.[5][6][7]

Molecular Structure and Tautomerism

A defining feature of 5-Methylquinolin-4-ol is its existence as a mixture of two tautomers in
equilibrium: the enol form (5-Methylquinolin-4-ol) and the keto form (5-Methyl-1H-quinolin-4-
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one).
e Enol Form: 5-Methylquinolin-4-ol
o Keto Form: 5-Methyl-1H-quinolin-4-one

The equilibrium between these two forms is sensitive to the compound's physical state and
solvent environment. The keto tautomer is generally more stable, particularly in the solid state
and in polar solvents, due to favorable amide resonance.[6][7] This tautomerism is not merely a
structural curiosity; it dictates the molecule's hydrogen bonding capabilities, aromaticity, and
reactivity, which in turn affects its biological activity and pharmacokinetic profile.[6]

: Enol Form Keto Form
- (5-Methylquinolin-4-ol) - - (5-Methyl-1H-quinolin-4-one)
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Caption: Keto-Enol Tautomerism of 5-Methylquinolin-4-ol.

Synthesis via Conrad-Limpach-Knorr Reaction

The synthesis of 4-hydroxyquinolines is classically achieved through methods like the Conrad-
Limpach-Knorr synthesis.[8] This pathway involves the condensation of an aniline with a (3-
ketoester, followed by a high-temperature thermal cyclization to form the quinolone ring system.

[3]L8]

The synthesis of 5-Methylquinolin-4-ol would logically proceed from 3-methylaniline and an
appropriate B-ketoester like ethyl acetoacetate. The process is illustrated below.
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Reactants:
3-Methylaniline
Ethyl Acetoacetate

Step 1: Condensation
(Acid Catalyst, Heat)

Intermediate:
Ethyl 3-((3-methylphenyl)amino)but-2-enoate
Step 2: Thermal Cyclization
(High Temp, e.g., Dowtherm A)
Product:
5-Methylquinolin-4-ol

Purification:
Base wash, Acid precipitation,
Recrystallization

Click to download full resolution via product page

Caption: Generalized Conrad-Limpach-Knorr Synthesis Workflow.

Experimental Protocol: Generalized Synthesis

This protocol is based on established methodologies for analogous compounds.[3][8]

e Condensation: Combine 1.0 equivalent of 3-methylaniline with 1.1 equivalents of ethyl
acetoacetate in a round-bottom flask. Add a catalytic amount of a strong acid (e.g.,
concentrated H2SOa4). Heat the mixture (e.g., 140-150°C) for 2-3 hours, monitoring the
disappearance of the aniline starting material by Thin Layer Chromatography (TLC).
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e Cyclization: The crude intermediate from Step 1 is added to a high-boiling point solvent like
Dowtherm A or mineral oil. The mixture is heated to a high temperature (typically ~250°C) to
induce intramolecular cyclization. The reaction is monitored until completion.

o Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like
petroleum ether to precipitate the crude product. The solid is filtered and then dissolved in a
dilute aqueous solution of sodium hydroxide. This basic solution is washed with an organic
solvent (e.qg., diethyl ether) to remove non-acidic impurities. The aqueous layer is then
acidified with an acid like HCI to precipitate the final 5-Methylquinolin-4-ol product. The
purified solid is collected by filtration, washed with water, and dried. Recrystallization from a
suitable solvent (e.g., ethanol) yields the pure product.

Core Physicochemical Properties

The physicochemical properties of 5-Methylquinolin-4-ol are summarized below. Where direct
experimental data is unavailable, values are estimated based on closely related structural
analogs.
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Property

Value | Description

Significance in Drug
Development

Defines the elemental

Molecular Formula C10HoNO composition and molecular
weight.
_ Influences diffusion, solubility,
Molecular Weight 159.19 g/mol
and membrane transport.
Determines the ionization state
o at physiological pH, affecting
pKa ~5.2 (pyridinium N) - N
solubility, permeability, and
target binding.[9][10]
Poorly soluble in water; soluble  Critical for bioavailability,
Solubility in organic solvents (ethanol, formulation, and administration
DMSO).[11] routes.
An indicator of purity, lattice
] ] ) energy, and thermal stability.
Melting Point Estimated > 200 °C o
The related 4-methylquinolin-2-
ol melts at 221-223 °C.[12]
Measures lipophilicity, which
correlates with membrane
LogP ~1.2 (for tautomer)

permeability and metabolic
stability.[13]

Analytical Characterization and Experimental

Protocols

Acidity and Basicity (pKa)

The pKa value is essential for predicting how a molecule will behave in different pH

environments, such as the stomach or bloodstream. 5-Methylquinolin-4-ol has two ionizable

centers: the basic nitrogen on the pyridine ring and the acidic hydroxyl group.
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» Preparation: Accurately weigh ~5 mg of 5-Methylquinolin-4-ol and dissolve it in a co-solvent
system (e.g., methanol/water) to ensure solubility.

 Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a
standardized solution of 0.1 M HCI to determine the pKa of the basic nitrogen. Subsequently,
titrate a separate sample with 0.1 M NaOH to determine the pKa of the acidic hydroxyl

group.

e Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH
at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is a gatekeeper for oral bioavailability. Poor aqueous solubility is a major challenge in
drug development.

e Preparation: Add an excess amount of solid 5-Methylquinolin-4-ol to a known volume of a
buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

» Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient
time (typically 24-48 hours) to ensure equilibrium is reached.

o Separation: Centrifuge the suspension to pellet the excess solid.

o Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a
suitable solvent. Analyze the concentration of the dissolved compound using a calibrated
analytical method, such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).
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:
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:
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Click to download full resolution via product page

Caption: Workflow for Shake-Flask Solubility Measurement.

Spectroscopic Analysis

Spectroscopy is indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic framework
of a molecule. Due to the keto-enol tautomerism, the observed spectrum may show signals for
one or both forms depending on the solvent and temperature. The keto form is expected to
predominate in common NMR solvents like DMSO-de.[14]

Predicted NMR Data (for Keto Tautomer in DMSO-de)
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1H NMR Predicted Shift (ppm) Description

~11.5 Singlet, broad N-H proton

7280 Multiplets A-romatic protons on quinoline
ring

~6.0 Singlet C6-H proton

~2.4 Singlet C5-CHs protons

13C NMR Predicted Shift (ppm) Description

~178 C4 (C=0)

115 - 145 Aromatic carbons

~20 C5-CHs carbon

o Sample Preparation: Dissolve 5-10 mg of purified 5-Methylquinolin-4-ol in approximately
0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds) in @ 5 mm NMR tube.[14][15]

* 'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a
standard single-pulse sequence with a relaxation delay of 1-2 seconds.[15]

e 13C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse
program. A longer acquisition time (more scans) may be necessary due to the lower natural
abundance of 13C.[15]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Expected IR Absorption Bands
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Wavenumber (cm~—?) Vibration Type Functional Group
3200-2800 N-H Stretch Amide (keto form)
3100-3000 C-H Stretch Aromatic

~1660 C=0 Stretch Ketone/Amide (keto form)
1600-1450 C=C & C=N Stretches Aromatic Ring

e Background Scan: Record a background spectrum of the clean, empty Attenuated Total
Reflectance (ATR) crystal.[15]

o Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and

apply pressure to ensure good contact.

o Data Acquisition: Collect the spectrum, typically scanning from 4000 to 400 cm~1. The final
spectrum is presented as absorbance or transmittance versus wavenumber.[15]

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions

within conjugated systems.
Expected UV-Vis Absorption

The quinoline ring system is expected to show characteristic T — m* and n — 1T* transitions in
the UV region, typically between 200-400 nm.[15][16]

» Sample Preparation: Prepare a dilute solution of 5-Methylquinolin-4-ol in a UV-transparent
solvent (e.g., ethanol or methanol).[15][17]

o Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

* Measurement: Place the sample solution in the spectrophotometer and scan the absorbance
across a wavelength range of 200-500 nm. Identify the wavelength(s) of maximum
absorbance (Amax).[15]

Conclusion
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5-Methylquinolin-4-ol is a molecule of significant interest due to its foundational quinoline
core, a scaffold renowned for its diverse biological activities. This guide has detailed its key
physicochemical properties, emphasizing the central role of its keto-enol tautomerism. The
provided protocols for synthesis and analysis offer a practical framework for researchers
working with this compound. A thorough understanding of its solubility, pKa, and spectroscopic
fingerprint is not merely academic; it is a prerequisite for the rational design and development
of novel therapeutic agents derived from this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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